5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole is a heterocyclic compound that features both indole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole typically involves the bromination of 1H-indole followed by the introduction of the 2-methylpyrimidin-5-yl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The brominated indole is then reacted with 2-methylpyrimidine-5-boronic acid under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction: The indole and pyrimidine rings can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed depend on the specific reactions. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The indole and pyrimidine rings can interact with various amino acid residues in the target proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole: Lacks the pyrimidine moiety, making it less versatile in certain applications.
2-Methylpyrimidine-5-boronic acid: Used in coupling reactions but lacks the indole structure.
1-(2-Methylpyrimidin-5-yl)-1H-indole: Similar but without the bromine atom, affecting its reactivity.
Uniqueness
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole is unique due to the presence of both bromine and the pyrimidine moiety, which allows for a wide range of chemical modifications and applications in various fields .
Properties
Molecular Formula |
C13H10BrN3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
5-bromo-1-(2-methylpyrimidin-5-yl)indole |
InChI |
InChI=1S/C13H10BrN3/c1-9-15-7-12(8-16-9)17-5-4-10-6-11(14)2-3-13(10)17/h2-8H,1H3 |
InChI Key |
HVTHEHFDJUYQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)N2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.